molecular formula C23H24ClNO3 B11352388 N-(4-chlorobenzyl)-3,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide

N-(4-chlorobenzyl)-3,6-dimethyl-N-(tetrahydrofuran-2-ylmethyl)-1-benzofuran-2-carboxamide

Cat. No.: B11352388
M. Wt: 397.9 g/mol
InChI Key: TUNIOBJRNKEBCN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-CHLOROPHENYL)METHYL]-3,6-DIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzofuran ring, a chlorophenyl group, and an oxolan-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-CHLOROPHENYL)METHYL]-3,6-DIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild conditions, making it suitable for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the Suzuki–Miyaura coupling reaction, optimized for efficiency and yield. The process would include careful control of reaction conditions such as temperature, pressure, and the concentration of reagents to ensure high purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[(4-CHLOROPHENYL)METHYL]-3,6-DIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(4-CHLOROPHENYL)METHYL]-3,6-DIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-3,6-DIMETHYL-N-[(OXOLAN-2-YL)METHYL]-1-BENZOFURAN-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Properties

Molecular Formula

C23H24ClNO3

Molecular Weight

397.9 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-3,6-dimethyl-N-(oxolan-2-ylmethyl)-1-benzofuran-2-carboxamide

InChI

InChI=1S/C23H24ClNO3/c1-15-5-10-20-16(2)22(28-21(20)12-15)23(26)25(14-19-4-3-11-27-19)13-17-6-8-18(24)9-7-17/h5-10,12,19H,3-4,11,13-14H2,1-2H3

InChI Key

TUNIOBJRNKEBCN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(O2)C(=O)N(CC3CCCO3)CC4=CC=C(C=C4)Cl)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.